2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid
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Overview
Description
2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid is a complex organic compound with the molecular formula C₁₁H₁₃BrO₂S and a molecular weight of 289.19 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid typically involves the bromination of cycloocta[b]thiophene-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine, potassium carbonate).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (LiAlH₄, borane), solvents (ether, THF).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Employed in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: Utilized in the fabrication of organic photovoltaic cells and sensors.
Mechanism of Action
The mechanism of action of 2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . In material science, its electronic properties contribute to the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar electronic properties.
2-Bromo-3-thiophenecarboxylic acid: Another brominated thiophene derivative with comparable reactivity.
Cycloocta[b]thiophene-3-carboxylic acid: The non-brominated parent compound.
Uniqueness
2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and functional materials .
Properties
Molecular Formula |
C11H13BrO2S |
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Molecular Weight |
289.19 g/mol |
IUPAC Name |
2-bromo-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrO2S/c12-10-9(11(13)14)7-5-3-1-2-4-6-8(7)15-10/h1-6H2,(H,13,14) |
InChI Key |
DMPATMNRLJVYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)Br)C(=O)O |
Origin of Product |
United States |
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